molecular formula C10H15BrN2 B7873208 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine

2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine

Cat. No.: B7873208
M. Wt: 243.14 g/mol
InChI Key: UZFLGRXTQZZGFS-UHFFFAOYSA-N
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Description

2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine is an organic compound with the molecular formula C10H15BrN2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and two diethylamine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine typically involves the bromination of 1-N,1-N-diethylbenzene-1,4-diamine. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while coupling reactions would produce biaryl compounds .

Scientific Research Applications

2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom and diethylamine groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

    2-Bromo-1-N,1-N-dimethylbenzene-1,4-diamine: Similar structure but with dimethyl groups instead of diethyl groups.

    2-Chloro-1-N,1-N-diethylbenzene-1,4-diamine: Chlorine atom instead of bromine.

    1,4-Dibromo-2,5-dimethylbenzene: Different substitution pattern on the benzene ring.

Uniqueness: 2-Bromo-1-N,1-N-diethylbenzene-1,4-diamine is unique due to the presence of both bromine and diethylamine groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

2-bromo-1-N,1-N-diethylbenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-3-13(4-2)10-6-5-8(12)7-9(10)11/h5-7H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFLGRXTQZZGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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